2-((tert-butoxycarbonyl)amino)-4-fluoro-4-methylpentanoic acid
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Overview
Description
2-((tert-butoxycarbonyl)amino)-4-fluoro-4-methylpentanoic acid is an organic compound that features a tert-butyloxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the preparation of amino acids and peptides. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a popular choice for protecting amine functionalities during multi-step synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-butoxycarbonyl)amino)-4-fluoro-4-methylpentanoic acid typically involves the protection of an amine group with a Boc group. One common method involves the reaction of the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature, and the Boc-protected amine is obtained after purification.
Industrial Production Methods
Industrial production of Boc-protected compounds often employs similar methods but on a larger scale. The use of continuous flow reactors has been explored to improve the efficiency and scalability of the process . These reactors allow for better control over reaction conditions and can lead to higher yields and purities.
Chemical Reactions Analysis
Types of Reactions
2-((tert-butoxycarbonyl)amino)-4-fluoro-4-methylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The Boc group is stable under oxidative conditions, but the compound can be oxidized at other positions if necessary.
Reduction: The Boc group can be removed under reductive conditions using reagents like magnesium in methanol.
Substitution: The Boc group can be selectively removed using strong acids such as trifluoroacetic acid or hydrochloric acid in methanol.
Common Reagents and Conditions
Oxidation: Potassium permanganate or other strong oxidizing agents.
Reduction: Magnesium in methanol or other reducing agents.
Substitution: Trifluoroacetic acid, hydrochloric acid, or oxalyl chloride in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group typically yields the free amine, which can then undergo further functionalization.
Scientific Research Applications
2-((tert-butoxycarbonyl)amino)-4-fluoro-4-methylpentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((tert-butoxycarbonyl)amino)-4-fluoro-4-methylpentanoic acid primarily involves the protection and deprotection of amine groups. The Boc group stabilizes the amine under various reaction conditions, allowing for selective functionalization of other parts of the molecule. Upon removal of the Boc group, the free amine can participate in further reactions, enabling the synthesis of a wide range of compounds .
Comparison with Similar Compounds
Similar Compounds
- 2-(tert-Butoxycarbonylamino)-1-ethanol
- (2S)-2-(tert-Butoxycarbonylamino)-3-(4-(tert-butoxycarbonyl)amino methyl phenyl)propanoic acid
Uniqueness
2-((tert-butoxycarbonyl)amino)-4-fluoro-4-methylpentanoic acid is unique due to the presence of both a Boc-protected amine and a fluorine atom. The fluorine atom can impart unique chemical properties, such as increased stability and altered reactivity, making this compound particularly useful in the synthesis of fluorinated peptides and other specialized molecules.
Properties
IUPAC Name |
4-fluoro-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20FNO4/c1-10(2,3)17-9(16)13-7(8(14)15)6-11(4,5)12/h7H,6H2,1-5H3,(H,13,16)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNHJCMLXWLYJPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(C)(C)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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